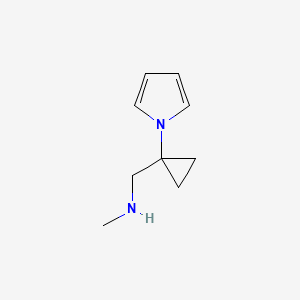
1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
1-(1-Cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CBT-T-CHO) is a heterocyclic compound consisting of a cyclobutylpiperidine, a 1H-1,2,3-triazole, and a carbaldehyde group. It is a highly stable, air-stable compound with a low toxicity profile and a wide range of applications in scientific research. CBT-T-CHO has been used in the synthesis of numerous compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of various organometallic compounds, such as palladium complexes, and in the synthesis of small molecules. Furthermore, CBT-T-CHO has been used in the synthesis of various heterocyclic compounds, such as imidazolium salts, triazoles, and thiazoles.
Aplicaciones Científicas De Investigación
Highly Fluorescent Dyes and Sensing Applications
- A study explored the synthesis of highly fluorescent dyes with a pyrazolylpyrene (pyrazoolympicene) chromophore, exhibiting bright fluorescence and potential for sensing acidic environments due to their behavior as weak bases (Wrona-Piotrowicz et al., 2022).
Synthesis and Medicinal Chemistry
- Another research discussed the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, a method integral for producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, underscoring the method's compatibility with solid-phase peptide synthesis (Tornøe et al., 2002).
Heterocyclic Compound Synthesis
- Research on sulfonyl-1,2,3-triazoles revealed they serve as stable precursors for various heterocycles important in synthetic and medicinal chemistry. These compounds facilitate the introduction of nitrogen atoms into heterocycles, showcasing the versatility of 1,2,3-triazoles in synthetic chemistry (Zibinsky & Fokin, 2013).
Antimicrobial Activity
- A study on the synthesis of new 1,2,3-triazolyl pyrazole derivatives demonstrated their potential as antimicrobial agents, highlighting the relevance of triazole derivatives in developing new therapeutics (Bhat et al., 2016).
Carboannulation and Functionalized Triazolopyridines
- Another investigation reported the synthesis of carboannulated and functionalized triazolopyridines via a novel method, showing the utility of triazole derivatives in creating complex organic structures with potential pharmaceutical applications (Syrota et al., 2020).
Propiedades
IUPAC Name |
1-(1-cyclobutylpiperidin-3-yl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-10-7-16(14-13-10)12-5-2-6-15(8-12)11-3-1-4-11/h7,9,11-12H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBCUSCLSJLEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCC(C2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




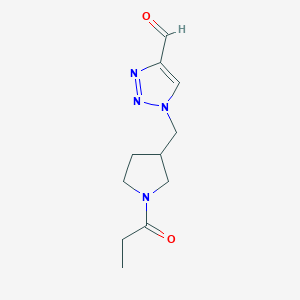
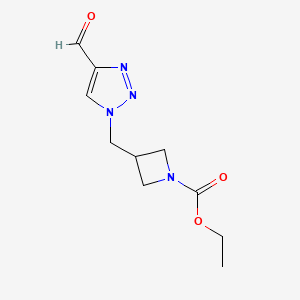

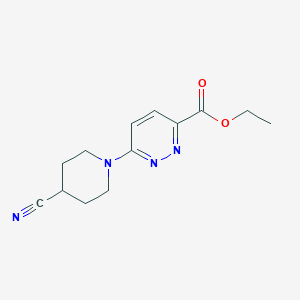



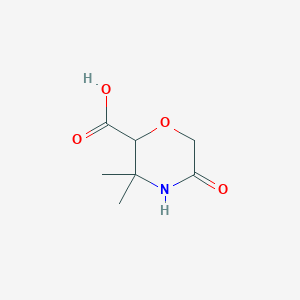


![2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B1492587.png)

